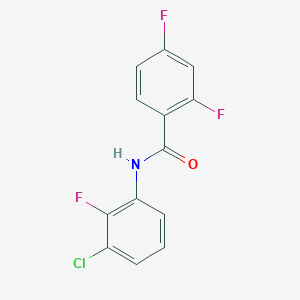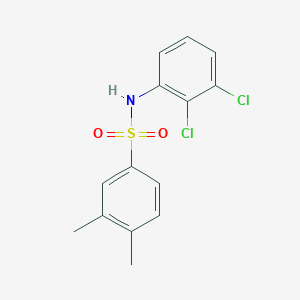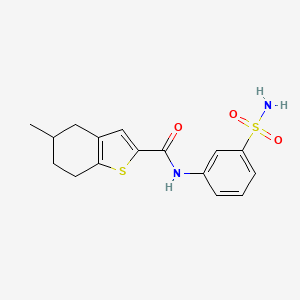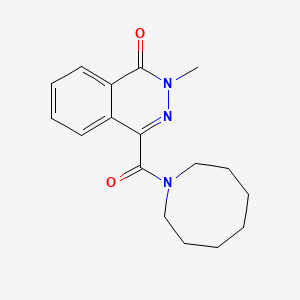
N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide, also known as CFTR modulator VX-809, is a small molecule drug that has been developed to treat cystic fibrosis (CF). CF is a genetic disease that affects the lungs, pancreas, and other organs, causing chronic respiratory infections and digestive problems. VX-809 is designed to correct the underlying defect in CF, which is a malfunctioning protein called cystic fibrosis transmembrane conductance regulator (CFTR).
Mecanismo De Acción
VX-809 works by binding to the defective N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide protein and helping it to fold correctly and reach the cell surface. This allows the protein to function properly and regulate the movement of salt and water in and out of cells. By correcting the underlying defect in CF, VX-809 has the potential to improve lung function and reduce respiratory symptoms in CF patients.
Biochemical and Physiological Effects:
VX-809 has been shown to improve N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide function in patients with specific mutations in the N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide gene, leading to increased chloride transport and improved airway hydration. This results in improved lung function and reduced respiratory symptoms, such as coughing and shortness of breath. VX-809 has also been shown to reduce the frequency of pulmonary exacerbations and improve quality of life in CF patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
VX-809 has several advantages for use in laboratory experiments, including its high potency and specificity for N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide modulation, as well as its well-established safety profile. However, the drug has some limitations, such as its limited efficacy in patients with certain N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide mutations and its potential for drug-drug interactions with other medications.
Direcciones Futuras
There are several potential future directions for research on VX-809 and other N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide modulators. These include:
1. Development of new N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide modulators with improved efficacy and safety profiles.
2. Investigation of the long-term effects of N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide modulator therapy on lung function and quality of life in CF patients.
3. Exploration of the potential use of N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide modulators in other diseases, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
4. Identification of new biomarkers for N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide modulation that can be used to monitor treatment response and disease progression.
5. Development of personalized treatment strategies for CF patients based on their specific N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide mutations and disease severity.
Métodos De Síntesis
The synthesis of VX-809 involves several steps, including the formation of key intermediates and the coupling of these intermediates to form the final product. The process starts with the reaction of 3-chloro-2-fluoroaniline with 2,4-difluorobenzoyl chloride to produce N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide. This compound is then purified and formulated into a suitable dosage form for clinical use.
Aplicaciones Científicas De Investigación
VX-809 has been extensively studied in preclinical and clinical trials to evaluate its efficacy and safety in treating CF. The drug has been shown to improve N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide function in patients with specific mutations in the N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide gene, leading to improved lung function and reduced respiratory symptoms. VX-809 has also been studied in combination with other N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide modulators, such as ivacaftor, to further enhance its therapeutic effects.
Propiedades
IUPAC Name |
N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO/c14-9-2-1-3-11(12(9)17)18-13(19)8-5-4-7(15)6-10(8)16/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGTUPFPLYPKRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)NC(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopropyl-2-[[2-(cyclopropylamino)-2-oxoethyl]-methylamino]-2-phenylacetamide](/img/structure/B7638144.png)


![3-[(5-Fluoro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7638161.png)



![2-[benzyl(ethyl)amino]-N-[2,6-di(propan-2-yl)phenyl]acetamide](/img/structure/B7638192.png)
![2-(4-methylphenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7638197.png)
![[2-(Cyclopentylamino)-2-oxoethyl] 3-(2-methoxyphenyl)propanoate](/img/structure/B7638215.png)
![N-[6-(1H-benzimidazol-1-yl)pyridin-3-yl]acetamide](/img/structure/B7638221.png)
![3-(1H-indol-3-yl)-2-[4-nitro-3-(trifluoromethyl)anilino]propan-1-ol](/img/structure/B7638226.png)
![1-[(2-Thiophen-3-yl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B7638239.png)